Transplatin - 14913-33-8

Transplatin

Catalog Number: EVT-1205721
CAS Number: 14913-33-8
Molecular Formula: Cl2H6N2Pt
Molecular Weight: 300.05 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Cisplatin, cisplatinum or cis-diamminedichloroplatinum(II) (CDDP) is a platinum-based chemotherapy drug used to treat various types of cancers, including sarcomas, some carcinomas (e.g. small cell lung cancer, and ovarian cancer), lymphomas and germ cell tumors. It was the first member of its class, which now also includes carboplatin and oxaliplatin.
Cisplatin is a Platinum-based Drug.
Cisplatin is the prototype platinum coordination complex classified as an alkylating agent and used intravenously in the treatment of several forms of cancer. Cisplatin has been associated with a low rate of serum enzyme elevations and with rare cases of clinically apparent, acute liver injury.
Cisplatin is an alkylating-like inorganic platinum agent (cis-diamminedichloroplatinum) with antineoplastic activity. Cisplatin forms highly reactive, charged, platinum complexes which bind to nucleophilic groups such as GC-rich sites in DNA inducing intrastrand and interstrand DNA cross-links, as well as DNA-protein cross-links. These cross-links result in apoptosis and cell growth inhibition.
An inorganic and water-soluble platinum complex. After undergoing hydrolysis, it reacts with DNA to produce both intra and interstrand crosslinks. These crosslinks appear to impair replication and transcription of DNA. The cytotoxicity of cisplatin correlates with cellular arrest in the G2 phase of the cell cycle.
Future Directions
  • Exploring novel trans-platinum complexes with enhanced cytotoxicity and circumventing Transplatin resistance. Modifying the transplatin structure by incorporating bulky ligands or other chemical alterations might lead to new complexes with improved pharmacological properties [, , , ].
  • Investigating the specific cellular pathways involved in the recognition and repair of transplatin-induced DNA damage. Understanding these pathways could aid in developing strategies to enhance the activity of trans-platinum complexes or modulate DNA repair processes to improve cancer therapy [, , , ].
  • Developing new delivery systems for trans-platinum complexes to enhance their cellular uptake and target specificity, potentially improving their efficacy and reducing off-target effects [].

Cisplatin (cis-diamminedichloroplatinum(II))

Compound Description: Cisplatin is a platinum-based chemotherapy drug used to treat various types of cancers, including testicular, ovarian, bladder, and lung cancer. It works by binding to DNA and inhibiting cell division, leading to cell death. [, , , , , , , , , , , , , , , , , , , , , , , , ]

Relevance: Cisplatin is a cis isomer of transplatin and is clinically used as an effective anticancer agent. Although both compounds interact with DNA, cisplatin exhibits significantly higher cytotoxicity and antitumor activity compared to transplatin. This difference is attributed to the distinct ways they bind to DNA: cisplatin primarily forms intrastrand cross-links, while transplatin favors interstrand cross-links and monoadducts. [, , , , , , , , , , , , , , , , , , , , ]

Carboplatin

Compound Description: Carboplatin is another platinum-based chemotherapy drug similar to cisplatin but with less severe side effects, particularly nephrotoxicity. It is used to treat ovarian, lung, and other cancers. [, , ]

Relevance: Like transplatin, carboplatin is clinically used as an anticancer agent. While both compounds exhibit lower nephrotoxicity compared to cisplatin, carboplatin demonstrates greater efficacy. This difference could be attributed to their distinct chemical structures and subsequent interactions with biological targets, including DNA. [, , ]

ZD0473

Compound Description: ZD0473 is a novel cisplatin analog designed to overcome cisplatin resistance. It exhibits antitumor activity against various cancer cell lines. []

JM335 (trans-ammine(cyclohexylaminedichlorodihydroxo)platinum(IV))

Compound Description: JM335 is a novel trans-platinum complex designed to circumvent cisplatin resistance. It has shown promising antitumor activity in vitro and in vivo against various cancer cell lines, including cisplatin-resistant ones. [, , ]

Relevance: JM335 is structurally related to transplatin but possesses notable differences. Unlike the generally inactive transplatin, JM335 exhibits marked antitumor activity, including activity against cisplatin-resistant tumor models. This difference highlights that specific structural modifications to the transplatin scaffold can significantly alter its pharmacological profile. [, , ]

JM149 (cis-ammine dichloro (cyclohexylamine) trans dihydroxo platinum (IV))

Compound Description: JM149 is the cis isomer of JM335, exhibiting potent antitumor activity against various cancer cell lines. []

Relevance: JM149 serves as a comparison point to both transplatin and its analog JM335. Although possessing a trans geometry similar to transplatin, JM335 demonstrates potent cytotoxicity comparable to its cis isomer JM149, suggesting that factors beyond the cis/trans configuration contribute to the overall efficacy of platinum-based anticancer agents. []

JM118 [cis-ammine dichloro(cyclohexylamine)platinum(II)]

Compound Description: JM118 is a cis-platinum compound that exhibits potent antitumor activity against various cancer cell lines. []

JM216 [bis-acetato cis ammine dichloro(cyclohexylamine)platinum(IV)]

Compound Description: JM216 is a cis-platinum(IV) compound designed to improve upon the properties of cisplatin, showing activity against various cancer cell lines. []

Tetraplatin (Ormaplatin)

Compound Description: Tetraplatin is another platinum-based chemotherapy drug that has been investigated for its potential to treat cancer. It is a tetra-nuclear platinum complex. []

Relevance: Like transplatin, tetraplatin is a platinum-based compound evaluated for its anticancer activity. Although both compounds are structurally distinct from cisplatin, tetraplatin demonstrates greater efficacy compared to transplatin, showcasing the impact of structural variations within the platinum family of anticancer agents. []

Trichloroammineplatinate(II) (TCAP)

Compound Description: TCAP is a platinum compound identified as the primary degradation product of cisplatin in various solutions. []

Relevance: While not directly an isomer or analog, TCAP is relevant to transplatin due to its connection with cisplatin degradation. Understanding the degradation pathways of platinum-based drugs, including cisplatin and potentially transplatin, is crucial for optimizing their formulation, storage, and clinical use. []

trans-[PtCl2(DEA)(NH3)] (DEA = diethylamine)

Compound Description: This is a transplatin derivative where one ammine group is replaced with a diethylamine ligand. This modification significantly enhances its toxicity in cancer cells compared to transplatin. []

Relevance: This compound highlights how even minor modifications to the transplatin structure can dramatically alter its biological activity. The presence of the diethylamine ligand in this transplatin derivative significantly increases its toxicity in cancer cells compared to the parent transplatin, suggesting its potential as a starting point for developing new anticancer agents. []

trans-[PtCl(NH3)2Met]+ (Met = methionine)

Compound Description: This is a monofunctional complex formed by the reaction of transplatin with the amino acid methionine. In this complex, transplatin primarily binds to the sulfur atom of methionine. []

Relevance: This complex offers insight into how transplatin interacts with sulfur-containing biomolecules, such as methionine. Such interactions are suggested to play a role in transplatin's cellular behavior and could contribute to its different activity compared to cisplatin. []

trans-[PtCl2(NH3)(quinoline)]

Compound Description: This is a transplatin analog where one ammine group is replaced with a quinoline ligand. Unlike transplatin, this compound exhibits antitumor activity, including activity in cisplatin-resistant tumor cells. []

Relevance: This compound demonstrates that modifications to the transplatin structure, specifically the introduction of a planar amine ligand like quinoline, can lead to antitumor activity. This finding challenges the traditional structure-activity relationships of platinum drugs and suggests that transplatin analogs can be designed to overcome cisplatin resistance. []

trans-[PtCl2(NH3)(thiazole)]

Compound Description: This is another transplatin analog where one ammine group is replaced by a thiazole ligand. Like the quinoline analog, this compound also exhibits antitumor activity. []

Relevance: This compound further supports the notion that modification of transplatin with planar amine ligands can lead to active anticancer agents. The antitumor activity of this thiazole-containing transplatin analog reinforces the idea that the trans geometry can be activated by specific structural modifications. []

BBR3464

Compound Description: BBR3464 is a novel trinuclear platinum compound that has entered Phase I clinical trials as an anticancer agent. It consists of two trans-[PtCl(NH3)2] units connected by a tetra-amine linker. []

Relevance: While structurally distinct from transplatin, BBR3464 exemplifies the exploration of platinum complexes beyond the traditional cisplatin paradigm. This trinuclear complex possesses a unique DNA-binding profile compared to both cisplatin and transplatin, highlighting the diverse pharmacological potential within the platinum family of compounds. []

[{trans-PtCl(NH3)2}2H2N(CH2)6NH2]2+ (BBR3005)

Compound Description: BBR3005 is a dinuclear platinum compound containing two trans-[PtCl(NH3)2] units linked by a hexa-amine linker. It exhibits potent DNA-binding ability and forms a high percentage of interstrand cross-links. []

Relevance: Though not directly an analog of transplatin, BBR3005 provides a valuable comparison point for understanding how the structure of multinuclear platinum complexes influences their DNA-binding properties. The high interstrand cross-linking efficiency of BBR3005 contrasts with the lower efficiency observed for both transplatin and BBR3464, suggesting that factors such as charge distribution and linker length play a significant role in determining the DNA-binding mode. []

trans-[Pt(CTZ)2Cl2] (CTZ = clotrimazole)

Compound Description: This complex incorporates clotrimazole, an antifungal agent, as a ligand to transplatin. While exhibiting cytotoxic effects against leukemic cells, it is less potent than cisplatin or clotrimazole alone. []

Relevance: This complex demonstrates the possibility of using transplatin as a scaffold for delivering other bioactive molecules, such as clotrimazole. While not as effective as cisplatin in this specific context, it highlights the potential of designing transplatin-based conjugates for various therapeutic applications. []

Source and Classification

Cisplatin is derived from platinum, a transition metal found in the earth's crust. It belongs to the class of compounds known as metallodrugs, which utilize metal ions for therapeutic effects. The drug is classified under the broader category of antineoplastic agents, specifically alkylating agents that interfere with DNA replication and transcription.

Synthesis Analysis

The synthesis of cisplatin has evolved over the years, with several methods developed to optimize yield and purity.

Traditional Methods

The original synthesis by Peyrone involved the reaction of potassium tetrachloroplatinate(II) with aqueous ammonia, leading to the formation of cisplatin along with byproducts such as Magnus' green salt and the trans isomer.

Microwave-Assisted Synthesis

Recent advancements include microwave-assisted synthesis, which enhances efficiency and reduces reaction time. In this method:

  • A mixture of potassium tetrachloroplatinate(II), ammonium acetate, and potassium chloride is heated at 100 °C.
  • Optimal molar ratios of 1:4:2 yield a maximum purity of 47% within approximately 80 minutes .

No-Carrier-Added Synthesis

Another innovative approach involves synthesizing no-carrier-added cisplatin from platinum(IV) chloride using ammonia at elevated temperatures (60 °C). This method employs size exclusion chromatography for purification, effectively isolating the desired product without precipitation routes .

Molecular Structure Analysis

Cisplatin has a square planar geometry typical of platinum(II) complexes. Its structure can be described as follows:

  • Coordination: The platinum atom is coordinated to two ammonia molecules and two chloride ions.
  • Isomerism: The cis configuration allows for effective interaction with biological macromolecules like DNA.
  • Bond Angles: The bond angles between the ligands are approximately 90 degrees.

Relevant Data

  • Molecular Weight: Approximately 300.05 g/mol.
  • Crystal Structure: Cisplatin forms crystalline solids that exhibit specific lattice arrangements conducive to its biological activity.
Chemical Reactions Analysis

Cisplatin undergoes various chemical reactions that are crucial for its mechanism of action:

  1. Aquation Reaction: In aqueous environments, cisplatin can lose one or both chloride ligands, forming reactive platinum(II) aqua complexes.
  2. DNA Binding: The aqua complexes preferentially bind to nucleophilic sites on DNA, particularly at the N7 position of guanine bases.
  3. Cross-Linking: The formation of intrastrand cross-links between adjacent guanines (1,2-d(GpG) cross-links) is a key reaction leading to cytotoxicity .

Technical Parameters

  • Reaction Conditions: Typically occurs under physiological pH (7.4).
  • Kinetics: The rate of aquation and subsequent DNA binding can be influenced by factors such as temperature and concentration.
Mechanism of Action

Cisplatin's mechanism of action primarily involves its interaction with DNA:

  1. Activation: Upon entering a cell, cisplatin undergoes aquation to form reactive species.
  2. DNA Interaction: These species bind covalently to DNA, resulting in cross-linking that distorts the DNA helix.
  3. Cell Cycle Disruption: The cross-links impede DNA replication and transcription, triggering cellular apoptosis through various signaling pathways.

Relevant Data

  • Studies indicate that approximately 60-65% of bound platinum forms intrastrand cross-links between guanines .
  • The resultant structural distortion prevents proper DNA function, leading to cell death.
Physical and Chemical Properties Analysis

Cisplatin exhibits several notable physical and chemical properties:

  • Appearance: A yellow crystalline solid.
  • Solubility: Soluble in water but less soluble in organic solvents.
  • Stability: Stable under dry conditions but sensitive to light and moisture.

Relevant Data

  • Melting Point: Approximately 270 °C (decomposes).
  • pH Stability Range: Effective within physiological pH ranges but can degrade outside these conditions.
Applications

Cisplatin is extensively utilized in clinical settings for its antitumor properties:

  1. Cancer Treatment: Effective against various malignancies including testicular cancer (often as first-line therapy), ovarian cancer, bladder cancer, and non-small cell lung cancer.
  2. Combination Therapy: Often used in conjunction with other chemotherapeutic agents to enhance efficacy and reduce resistance.
  3. Research Applications: Studied for its mechanisms in cancer biology and potential modifications to improve efficacy or reduce toxicity.

Future Directions

Research continues into developing new derivatives and formulations of cisplatin aimed at overcoming resistance mechanisms and enhancing selectivity for cancer cells .

Properties

CAS Number

14913-33-8

Product Name

cisplatin

IUPAC Name

azane;dichloroplatinum

Molecular Formula

Cl2H6N2Pt

Molecular Weight

300.05 g/mol

InChI

InChI=1S/2ClH.2H3N.Pt/h2*1H;2*1H3;/q;;;;+2/p-2

InChI Key

LXZZYRPGZAFOLE-UHFFFAOYSA-L

SMILES

N.N.Cl[Pt]Cl

Solubility

H2O 1 (mg/mL)
DMSO 10 (mg/mL)
10:1 PVP coprecipitate in 10% PVP 2.5 (mg/mL)
Dimethylformamide (pure anhydrous) 24 (mg/mL)

Synonyms

trans-DDP; trans-Diaminedichloroplatinum; trans-Diamminedichloroplatinum; trans-Diamminedichloroplatinum(II); trans-Dichlorodiamineplatinum(II); trans-Dichlorodiammine Platinum; trans-Dichlorodiammineplatinum(II); trans-Platinum(II) Ammonium Chloride

Canonical SMILES

N.N.Cl[Pt]Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.